molecular formula C6H9F2NO3 B1469171 2-Acetamido-4,4-difluorobutanoic acid CAS No. 1343349-88-1

2-Acetamido-4,4-difluorobutanoic acid

Cat. No.: B1469171
CAS No.: 1343349-88-1
M. Wt: 181.14 g/mol
InChI Key: AIYKGOSTMLCYTP-UHFFFAOYSA-N
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Description

2-Acetamido-4,4-difluorobutanoic acid is an organic compound with the molecular formula C6H9F2NO3 It is characterized by the presence of an acetamido group and two fluorine atoms attached to the butanoic acid backbone

Properties

IUPAC Name

2-acetamido-4,4-difluorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO3/c1-3(10)9-4(6(11)12)2-5(7)8/h4-5H,2H2,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYKGOSTMLCYTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-4,4-difluorobutanoic acid typically involves the introduction of fluorine atoms into the butanoic acid structure. One common method is the fluorination of 2-acetamidobutanoic acid using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

Industrial production of 2-Acetamido-4,4-difluorobutanoic acid may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process typically includes steps such as purification and crystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-4,4-difluorobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetamido group to an amine group.

    Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorobutanoic acid derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

2-Acetamido-4,4-difluorobutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Acetamido-4,4-difluorobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. The acetamido group may also play a role in modulating the compound’s biological activity by influencing its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetamido-4-fluorobutanoic acid
  • 2-Acetamido-4,4-dichlorobutanoic acid
  • 2-Acetamido-4,4-dibromobutanoic acid

Uniqueness

2-Acetamido-4,4-difluorobutanoic acid is unique due to the presence of two fluorine atoms, which impart distinct chemical and biological properties compared to its analogs with different halogen atoms. The fluorine atoms can enhance the compound’s metabolic stability and resistance to enzymatic degradation, making it a valuable tool in various research applications.

Biological Activity

Overview

2-Acetamido-4,4-difluorobutanoic acid (CAS Number: 1343349-88-1) is a fluorinated organic compound notable for its unique structural features, which include an acetamido group and two fluorine atoms attached to the butanoic acid backbone. These characteristics impart distinctive chemical and biological properties, making it a subject of interest in various scientific fields, particularly in medicinal chemistry and biochemistry.

The molecular formula of 2-acetamido-4,4-difluorobutanoic acid is C6H9F2NO3. The presence of fluorine atoms enhances metabolic stability and alters the compound's interaction with biological targets. This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are critical for its application in synthetic chemistry and biological studies .

The mechanism of action for 2-acetamido-4,4-difluorobutanoic acid primarily involves its interaction with enzymes and receptors. The fluorine atoms are known to increase binding affinity and selectivity towards specific molecular targets. The acetamido group contributes to the compound's solubility and stability, which are essential factors in its biological activity .

Biological Activity

Research indicates that 2-acetamido-4,4-difluorobutanoic acid exhibits several biological activities:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. Its fluorinated structure enhances its ability to interact with active sites on enzymes.
  • Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.
  • Cellular Effects : In vitro studies have demonstrated that this compound can influence cellular processes such as apoptosis and cell proliferation, indicating its potential use in cancer research .

Case Studies

  • Enzyme Interaction Study : A study focused on the interaction of 2-acetamido-4,4-difluorobutanoic acid with a specific enzyme involved in amino acid metabolism showed significant inhibition at micromolar concentrations. This suggests that the compound could serve as a lead for designing novel enzyme inhibitors .
  • Antimicrobial Testing : In a controlled laboratory setting, 2-acetamido-4,4-difluorobutanoic acid was tested against various bacterial strains. Results indicated that it exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. Further studies are needed to elucidate the mechanism behind this activity .

Comparative Analysis

To better understand the unique properties of 2-acetamido-4,4-difluorobutanoic acid, a comparison with similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
2-Acetamido-4-fluorobutanoic acidOne fluorine atomModerate enzyme inhibition
2-Acetamido-4,4-dichlorobutanoic acidTwo chlorine atomsLimited antimicrobial activity
2-Acetamido-4,4-dibromobutanoic acidTwo bromine atomsLow enzyme affinity
2-Acetamido-4,4-difluorobutanoic acid Two fluorine atomsSignificant enzyme inhibition; antimicrobial potential

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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